N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide
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Description
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has shown that compounds with structural similarities to N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide have been synthesized and evaluated for their biological activities. For instance, the synthesis of 6-azacadeguomycin and several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides revealed significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia, showcasing their potential in antiviral and anticancer research (Petrie et al., 1985).
Antiviral Applications
A study described a new synthesis route for novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1), suggesting potential applications in combating avian influenza viruses (Hebishy et al., 2020).
Anticancer and Anti-inflammatory Agents
Novel series of pyrazolopyrimidines derivatives were synthesized and showed potential as anticancer and anti-5-lipoxygenase agents. This highlights the role of such compounds in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-3-28-16-7-5-4-6-14(16)19(27)22-17-11-15(13-8-9-13)24-25(17)20-21-12(2)10-18(26)23-20/h4-7,10-11,13H,3,8-9H2,1-2H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXZBTGREIZKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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